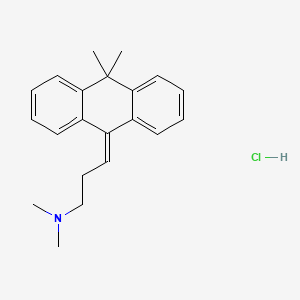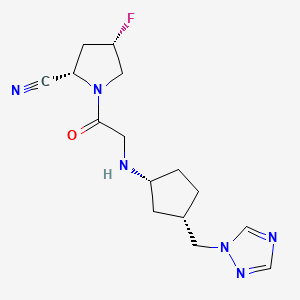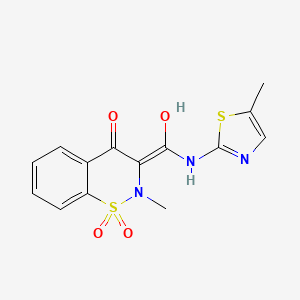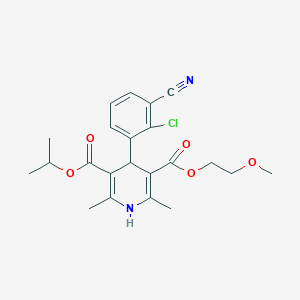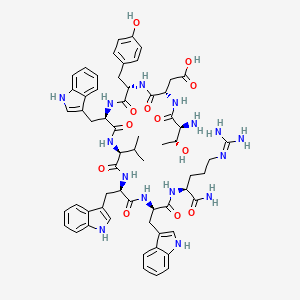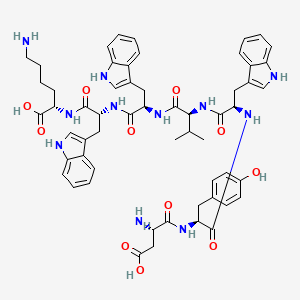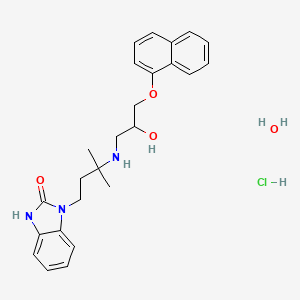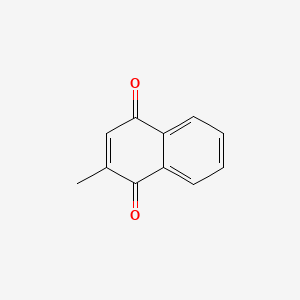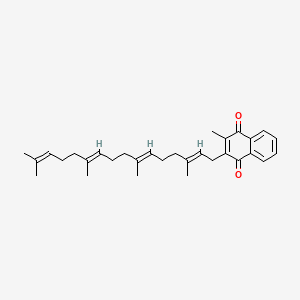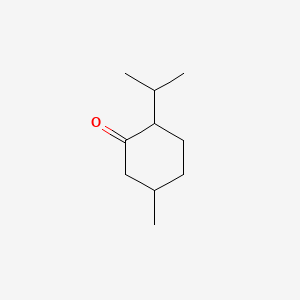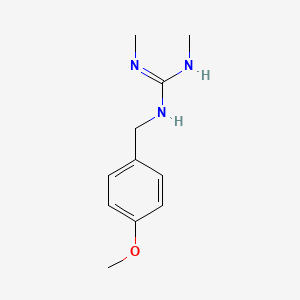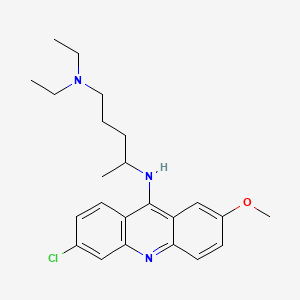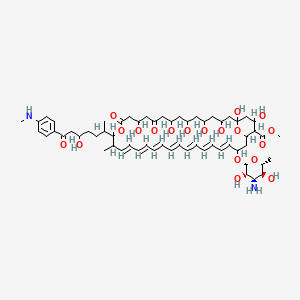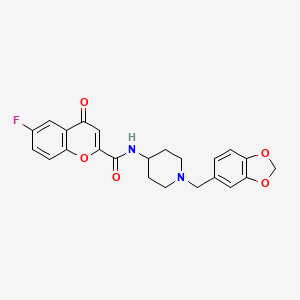
MCHr1 antagonist 2
説明
MCHr1 antagonist 2 is an antagonist of melanin-concentrating hormone receptor 1 (MCH1-R), with an IC50 of 65 nM . It also inhibits hERG .
Synthesis Analysis
The synthesis of MCHr1 antagonists has been discussed in several studies . For instance, a study identified KRX-104130 with potent MCHR1 antagonistic activity and no cardiotoxicity through virtual screening using two MCHR1 binding affinity prediction models and an hERG-induced cardiotoxicity prediction model .Molecular Structure Analysis
The molecular formula of MCHr1 antagonist 2 is C23H21FN2O5 . It has a molecular weight of 424.4 g/mol . The IUPAC name is N - [1- (1,3-benzodioxol-5-ylmethyl)piperidin-4-yl]-6-fluoro-4-oxochromene-2-carboxamide .Physical And Chemical Properties Analysis
MCHr1 antagonist 2 has a molecular weight of 424.4 g/mol . It has a topological polar surface area of 77.1 Ų and a complexity of 723 . The compound is solid and soluble in DMSO .科学的研究の応用
-
Energy Homeostasis and Sleep Regulation
- Field : Neurophysiology
- Application Summary : Melanin-concentrating hormone (MCH) plays crucial roles in energy homeostasis, sleep, and various physiological processes. It acts through two G protein-coupled receptors, MCHR1 and MCHR2, with MCHR1 being universally present in mammals and a potential target for treating metabolic and mental health conditions . The MCH-MCHR1 system has been implicated in a wide variety of other physiological functions and behaviors, including feeding/metabolism, reward, anxiety, depression, and learning .
- Methods of Application : The methods of application involve the use of MCHR1 antagonists in experimental models to study their effects on energy homeostasis and sleep regulation .
- Results : MCH expression is upregulated in fasting conditions, and administration of MCH stimulates food intake and promotes body weight gain . MCH significantly influences sleep by facilitating the occurrence of slow wave sleep (SWS) and rapid eye movement sleep (REMS) through inhibiting the wakefulness-inducing neurotransmitter system .
-
Anti-Obesity Therapeutic Utility
- Field : Pharmacology
- Application Summary : MCHR1 antagonists have been explored for their anti-obesity therapeutic utility .
- Methods of Application : The methods of application involve the use of MCHR1 antagonists in experimental models to study their effects on obesity .
- Results : The results of these studies are not explicitly mentioned in the available resources .
-
Antianxiety and Antidepressant Effects
- Field : Psychiatry
- Application Summary : MCHR1 antagonists have been shown to induce antianxiety and antidepressant effects in rodents .
- Methods of Application : The methods of application involve the use of MCHR1 antagonists in experimental models to study their effects on anxiety and depression .
- Results : MCHR1 knockout mice display an antianxiety phenotype .
-
Drug Repositioning
- Field : Pharmacology
- Application Summary : MCHR1 antagonists have been used in drug repositioning approaches. Machine learning and transcriptome-based drug repositioning approaches have been used to identify new indications for MCHR1 antagonists .
- Methods of Application : The methods of application involve the use of machine learning and transcriptome-based drug repositioning approaches to identify new indications for MCHR1 antagonists .
- Results : A study identified KRX-104130 with potent MCHR1 antagonistic activity and no cardiotoxicity. KRX-104130 increased the expression of low-density lipoprotein receptor (LDLR), which induced cholesterol reduction .
-
Treatment of Nonalcoholic Steatohepatitis (NASH)
- Field : Hepatology
- Application Summary : MCHR1 antagonists have been explored for their potential therapeutic effect on NASH .
- Methods of Application : The methods of application involve the use of MCHR1 antagonists in experimental models to study their effects on NASH .
- Results : In a NASH mouse model, the administration of KRX-104130 showed a protective effect by reducing hepatic lipid accumulation, liver injury, and histopathological changes .
-
Treatment of Sleep Disorders
- Field : Neurology
- Application Summary : The MCH system has attracted commercial and scientific interest as a potential target of pharmacotherapy for sleep disorders .
- Methods of Application : The methods of application involve the use of MCHR1 antagonists in experimental models to study their effects on sleep disorders .
- Results : The basic research literature on sleep and the MCH system provides cause for both skepticism and cautious optimism about the prospects of MCH-targeting drugs in sleep disorders .
-
Treatment of Cardiovascular Problems
- Field : Cardiology
- Application Summary : Insufficient or disordered sleep is extremely common and consequential to those affected, and to society at-large. Lack of sleep can impact other aspects of health, worsening existing conditions and predisposing individuals to a variety of physiological or neurological issues (e.g., cardiovascular problems, depression and anxiety) .
- Methods of Application : The methods of application involve the use of MCHR1 antagonists in experimental models to study their effects on cardiovascular problems .
- Results : The results of these studies are not explicitly mentioned in the available resources .
Safety And Hazards
特性
IUPAC Name |
N-[1-(1,3-benzodioxol-5-ylmethyl)piperidin-4-yl]-6-fluoro-4-oxochromene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O5/c24-15-2-4-19-17(10-15)18(27)11-22(31-19)23(28)25-16-5-7-26(8-6-16)12-14-1-3-20-21(9-14)30-13-29-20/h1-4,9-11,16H,5-8,12-13H2,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHCYCBKPWYJVEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)F)CC4=CC5=C(C=C4)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
MCHr1 antagonist 2 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1S)-1-[(2R,4S,5R)-5-hydroxy-4-[(3S,9R,10R,13S,14S,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]oxolan-2-yl]-2-methylpropane-1,2-diol](/img/structure/B1676183.png)
